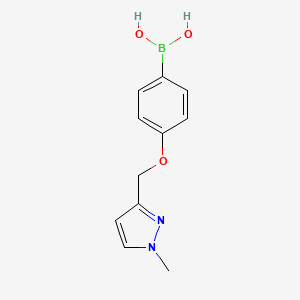
(3-methoxy-1-methyl-1H-pyrazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-methoxy-1-methyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a methoxy group at the 3-position and a methyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxy-1-methyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid moiety. One common method involves the reaction of 3-methoxy-1-methylpyrazole with a boron-containing reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
(3-methoxy-1-methyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form alkanes or alkenes under appropriate conditions.
Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.
Major Products
Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura cross-coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Alkanes and Alkenes: Formed through reduction reactions.
科学研究应用
(3-methoxy-1-methyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Utilized in the production of advanced materials and as a reagent in various chemical processes.
作用机制
The mechanism of action of (3-methoxy-1-methyl-1H-pyrazol-4-yl)boronic acid in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. For example, as a kinase inhibitor, it may bind to the active site of the enzyme, blocking its activity and thereby modulating cellular signaling pathways . The boronic acid moiety can also form reversible covalent bonds with nucleophilic sites on proteins, further influencing their function .
相似化合物的比较
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but lacks the methoxy group.
4-Pyrazoleboronic acid pinacol ester: Contains a pinacol ester group instead of the methoxy and methyl groups.
Uniqueness
(3-methoxy-1-methyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both a methoxy group and a boronic acid moiety on the pyrazole ring. This combination of functional groups enhances its reactivity and potential for diverse applications in synthesis and medicinal chemistry .
属性
分子式 |
C5H9BN2O3 |
|---|---|
分子量 |
155.95 g/mol |
IUPAC 名称 |
(3-methoxy-1-methylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C5H9BN2O3/c1-8-3-4(6(9)10)5(7-8)11-2/h3,9-10H,1-2H3 |
InChI 键 |
JSVVXEHFQZZLBV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(N=C1OC)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B13469904.png)









![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B13469974.png)


![3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13469983.png)
